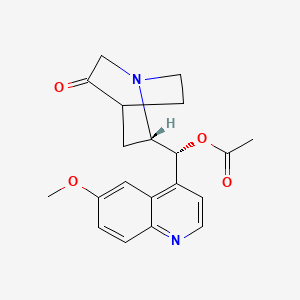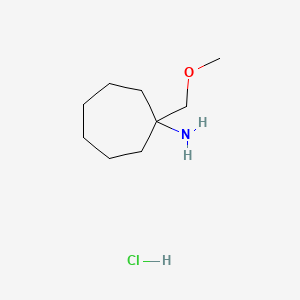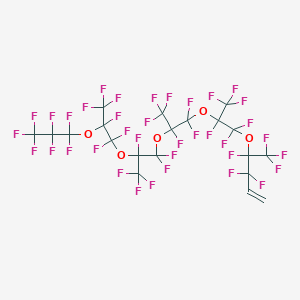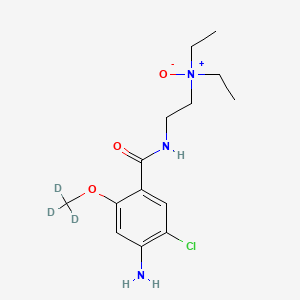
3-Oxo-3-desvinylquinine 9-Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxo-3-desvinylquinine 9-Acetate: is a chemical compound with the molecular formula C20H22N2O4 and a molecular weight of 354.40 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-desvinylquinine 9-Acetate typically involves multiple steps, starting from quinine derivatives. The key steps include:
Oxidation: The initial quinine derivative undergoes oxidation to form an intermediate compound.
Desvinylation: The intermediate compound is then subjected to desvinylation, removing the vinyl group.
Acetylation: Finally, the compound is acetylated to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for controlled oxidation and desvinylation reactions.
Purification: Employing chromatographic techniques for purification.
Quality Control: Ensuring the final product meets the required purity standards through rigorous quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
3-Oxo-3-desvinylquinine 9-Acetate undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction to lower oxidation states.
Substitution: Nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions include various quinine derivatives and acetylated compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-Oxo-3-desvinylquinine 9-Acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 3-Oxo-3-desvinylquinine 9-Acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes and receptors involved in metabolic pathways.
Pathways: Modulation of signaling pathways related to oxidative stress and cellular metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Quinine: The parent compound from which 3-Oxo-3-desvinylquinine 9-Acetate is derived.
Desvinylquinine: An intermediate in the synthesis of this compound.
Quinidine: A stereoisomer of quinine with similar chemical properties.
Uniqueness
This compound is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications enhance its stability and reactivity, making it a valuable compound in various research applications .
Propiedades
Fórmula molecular |
C20H22N2O4 |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
[(R)-(6-methoxyquinolin-4-yl)-[(2S)-5-oxo-1-azabicyclo[2.2.2]octan-2-yl]methyl] acetate |
InChI |
InChI=1S/C20H22N2O4/c1-12(23)26-20(18-9-13-6-8-22(18)11-19(13)24)15-5-7-21-17-4-3-14(25-2)10-16(15)17/h3-5,7,10,13,18,20H,6,8-9,11H2,1-2H3/t13?,18-,20+/m0/s1 |
Clave InChI |
JYRRDLVMUWTZKM-UNGYYTSISA-N |
SMILES isomérico |
CC(=O)O[C@@H]([C@@H]1CC2CCN1CC2=O)C3=C4C=C(C=CC4=NC=C3)OC |
SMILES canónico |
CC(=O)OC(C1CC2CCN1CC2=O)C3=C4C=C(C=CC4=NC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(1-oxopropoxy)benzenemethanol](/img/structure/B13448055.png)

![N-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-hydroxyhexyl]acridine-9-carboxamide](/img/structure/B13448061.png)





![N-[(2R,3S,4R,5S,6R)-5-hydroxy-2,4-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide](/img/structure/B13448084.png)
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)chromen-6-yl]oxyoxane-2-carboxylic acid](/img/structure/B13448098.png)
![[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP)](/img/structure/B13448103.png)


![7-Chloro-N-[1-(methylsulfonyl)-4-piperidinyl]-4-quinazolinamine](/img/structure/B13448121.png)
